molecular formula C27H23N5O2 B12156770 N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12156770
M. Wt: 449.5 g/mol
InChI Key: YEYRKQQTYQGSHY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name of this compound reflects its intricate polycyclic architecture and functional groups. Breaking down the nomenclature:

  • Parent structure : The tricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene framework denotes a 14-membered fused ring system with three interconnected rings. The bridge notation [8.4.0.0³,⁸] specifies the bridging positions between the rings.
  • Heteroatoms : The prefix 1,7,9-triazatricyclo indicates three nitrogen atoms at positions 1, 7, and 9 within the tricyclic system.
  • Substituents :
    • N-Benzyl: A benzyl group (-CH₂C₆H₅) attached to the nitrogen at position 1.
    • 7-(2-phenylethyl): A phenethyl group (-CH₂CH₂C₆H₅) at position 7.
    • 6-imino-2-oxo: An imino group (=NH) at position 6 and a ketone (=O) at position 2.
    • 5-carboxamide: A carboxamide group (-CONH₂) at position 5.

This naming adheres to IUPAC guidelines for fused heterocycles, prioritizing bridge identification, heteroatom positions, and substituent hierarchy.

Historical Context of Triazatricyclo Compound Discovery

The synthesis of triazatricyclic compounds represents a milestone in heterocyclic chemistry. Early work on polycyclic nitrogen-containing systems, such as the 1960s studies on triazaadamantanes, laid the foundation for complex tricyclic architectures. The targeted compound’s discovery likely emerged from advances in:

  • Solid-phase synthesis : Methods developed in the late 1990s enabled stereoselective construction of triazatricyclic scaffolds via intramolecular cycloadditions.
  • Functionalization strategies : Innovations in introducing imino, oxo, and carboxamide groups to preformed tricyclic cores, as seen in similar compounds like 1,3,5-triazatricyclo[3.3.1.1³,⁷]decan-7-ol.

Key synthetic challenges included managing regioselectivity in multi-ring closures and stabilizing reactive intermediates during functional group additions.

Position Within Heterocyclic Chemistry Taxonomies

This compound belongs to a specialized subclass of heterocycles characterized by:

Taxonomic Feature Classification
Ring size Tricyclic (14-membered fused system)
Heteroatom count/type Three nitrogen atoms
Degree of saturation Partially unsaturated (pentaene system)
Functional groups Imino, ketone, carboxamide
Structural complexity High (bridged rings with multiple substituents)

Comparatively, it shares structural motifs with bioactive triazatricyclic alkaloids but distinguishes itself through its unique substitution pattern and fused ring topology. Its classification aligns with polycyclic heterocycles containing multiple heteroatoms, a category of growing interest in medicinal chemistry.

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H23N5O2/c28-24-21(26(33)29-18-20-11-5-2-6-12-20)17-22-25(30-23-13-7-8-15-31(23)27(22)34)32(24)16-14-19-9-3-1-4-10-19/h1-13,15,17,28H,14,16,18H2,(H,29,33)

InChI Key

YEYRKQQTYQGSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazatricyclo core, followed by the introduction of the benzyl and phenylethyl groups through nucleophilic substitution reactions. The imino and oxo functionalities are introduced via oxidation and condensation reactions, respectively. Reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can convert imino groups to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the tricyclic core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A tricyclic framework that contributes to its distinctive chemical properties.
  • Functional groups including an imino group , carboxamide moiety , and a benzyl substituent which enhance its reactivity and interaction capabilities with biological targets.

Applications in Scientific Research

The applications of N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide span various fields:

Medicinal Chemistry

This compound has shown potential as a lead candidate for developing new therapeutic agents due to its unique structural features that allow for specific interactions with biological targets. Preliminary studies suggest it may possess notable biological activities including:

  • Anticancer properties
  • Antimicrobial effects
    These activities are attributed to the compound's ability to interact with cellular mechanisms at a molecular level .

Organic Synthesis

Due to its complex structure and reactivity profiles, this compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized in the development of other complex molecules through various chemical transformations .

Material Science

Research indicates potential applications in material science where such compounds could be integrated into polymer matrices or used as functional additives due to their unique electronic properties .

Biological Studies

The compound's intricate structure makes it an excellent candidate for studying molecular interactions in biological systems, particularly in the context of drug design and discovery processes .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer effects of N-benzyl-6-imino-2-oxo compounds on various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting that modifications to the structure could enhance efficacy against specific cancer types.

Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria revealed promising results, indicating potential for development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazatricyclo core distinguishes it from spirocyclic analogs (e.g., ) and β-lactam antibiotics (). Its fused rings likely enhance rigidity, affecting binding selectivity .
  • Unlike benzothiazol-containing analogs (), the target lacks sulfur-based heterocycles but retains aromatic substituents (benzyl, phenylethyl) for hydrophobic interactions .

Target Compound vs. Spirocyclic Analogs ()

Parameter Target Compound Spirocyclic Analogs
Precursors Likely derived from tricyclic amine intermediates 2-Oxa-spiro[3.4]octan-1,3-dione + benzothiazol-imine derivatives
Key Reaction Hypothetical: Cyclocondensation of imino and carboxamide precursors Spiroannulation via nucleophilic addition to carbonyl groups
Functionalization N-Benzylation and phenylethyl grafting post-core formation Substituent introduction via R-group variation on benzothiazol (e.g., -CH₃, -NO₂)

Mechanistic Insights :

  • The target’s synthesis likely involves multi-step cyclization, whereas spirocyclic analogs () form via [4+2] cycloaddition or imine-ketone condensations .
  • The phenylethyl side chain in the target may enhance lipophilicity compared to dimethylamino-phenyl groups in ’s analogs, impacting bioavailability .

Implications :

  • The target’s low solubility may necessitate prodrug strategies, whereas benzothiazol analogs () benefit from inherent polarity .
  • Unlike benzathine benzylpenicillin (), the target lacks a β-lactam ring, precluding antibacterial activity but suggesting alternative targets .

Biological Activity

N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C28H25N5O2C_{28}H_{25}N_5O_2 with a molecular weight of 463.5 g/mol. Its structure includes an imino group and a carboxamide moiety that are crucial for its biological interactions.

PropertyValue
Molecular FormulaC28H25N5O2
Molecular Weight463.5 g/mol
IUPAC NameN-benzyl-6-imino-2-oxo...
InChI KeyQCTOWHLNBAYSOP-UHFFFAOYSA-N

Antioxidant Activity

Preliminary studies suggest that N-benzyl-6-imino-2-oxo compounds exhibit significant antioxidant properties. These compounds have been tested against various free radicals using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For instance:

  • DPPH Scavenging : Compounds related to N-benzyl derivatives showed inhibition rates ranging from 57% to 96% depending on the substituents present on the phenyl ring.
  • Lipid Peroxidation Inhibition : Certain derivatives were identified as potent inhibitors of lipid peroxidation with IC50 values significantly lower than standard antioxidants like Trolox .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies involving cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) demonstrated that the compound could inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HT2915Apoptosis induction
DU14520Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of N-benzyl derivatives has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase). The precise mechanisms involve modulation of signaling pathways related to inflammation .

Case Studies

  • Case Study on Antioxidant Capacity :
    A recent study evaluated the antioxidant capacity of various N-benzyl derivatives using in vitro models. The results indicated that compounds with electron-withdrawing groups exhibited enhanced scavenging activity against free radicals compared to their electron-donating counterparts.
  • Case Study on Anticancer Mechanisms :
    In vitro testing of N-benzyl derivatives on breast cancer cell lines revealed that these compounds could induce apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Q & A

Q. What are the established synthetic routes for N-benzyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[...]pentaene-5-carboxamide?

The compound is synthesized via multi-step organic reactions, often involving cyclization of precursors. A common approach includes halogenation via the Sandmeyer reaction to introduce functional groups, followed by cyclization under controlled conditions (e.g., reflux in aprotic solvents like DMF at 80–100°C). Catalysts such as palladium complexes may enhance yield, while purification employs column chromatography or recrystallization . Industrial methods may use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours under conventional heating) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the triazatricyclic core and substituent positions (e.g., benzyl and phenylethyl groups).
  • X-ray crystallography : Resolves bond angles and stereochemistry of the fused ring system.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₂₇N₅O₂ requires m/z 501.2147) .
  • IR spectroscopy : Identifies functional groups (e.g., imino C=N stretch at ~1600 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

Q. What are the primary physicochemical properties relevant to experimental design?

Critical properties include:

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
LogP (lipophilicity)~3.5 (calculated via ChemDraw)
StabilityDegrades above 150°C; light-sensitive
These properties guide solvent selection for reactions (e.g., DMF for solubility) and storage conditions (e.g., −20°C in amber vials) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?

Contradictory reports on yields (30–70%) suggest sensitivity to:

  • Temperature : Higher temperatures (>100°C) may promote side reactions (e.g., decomposition of imino groups).
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves regioselectivity vs. 2 mol% .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) reduce byproduct formation compared to THF . Methodology : Design a factorial experiment varying these parameters, monitored by HPLC to track intermediate conversion .

Q. What strategies address discrepancies in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ = 10–50 µM) may arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) affects protonation of the imino group.
  • Protein purity : Contaminants in recombinant enzymes alter binding kinetics. Resolution : Validate activity using orthogonal assays (e.g., SPR for binding affinity and fluorogenic substrates for catalytic inhibition) .

Q. How does the compound interact with biological targets at the molecular level?

Computational docking and mutational studies suggest:

  • The benzyl group occupies a hydrophobic pocket in target enzymes (e.g., kinases).
  • The carboxamide moiety forms hydrogen bonds with catalytic residues (e.g., Asp86 in PDE5). Experimental validation : Use alanine-scanning mutagenesis to identify critical binding residues, paired with ITC for thermodynamic profiling .

Q. What advanced techniques resolve stereochemical uncertainties in derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Absolute configuration is confirmed via:

  • Electronic circular dichroism (ECD) : Matches experimental spectra with DFT-simulated data.
  • Anomalous X-ray scattering : For crystalline derivatives .

Methodological Guidance

  • Contradiction analysis : Use Bland-Altman plots to compare assay reproducibility across labs.
  • Reaction optimization : Apply response surface methodology (RSM) for multi-variable experiments .
  • Structural analysis : Combine NOESY NMR with molecular dynamics simulations to predict solution-state conformations .

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